tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811524
InChI: InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C
Molecular Formula: C18H24BClN2O4
Molecular Weight: 378.7 g/mol

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC13811524

Molecular Formula: C18H24BClN2O4

Molecular Weight: 378.7 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate -

Specification

Molecular Formula C18H24BClN2O4
Molecular Weight 378.7 g/mol
IUPAC Name tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Standard InChI Key WKOXOWPJAUOOCQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic pyrrolo[2,3-b]pyridine system, which integrates a five-membered pyrrole ring fused to a pyridine ring. This heterocyclic core is substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 1-position with a tert-butyl carbamate group. The 5-position is occupied by a chlorine atom, introducing electrophilic reactivity. The molecular formula is C₁₈H₂₄BClN₂O₄, with a molecular weight of 378.7 g/mol .

Spectroscopic and Physical Data

Key spectroscopic features include:

  • ¹H NMR: Signals corresponding to the tert-butyl group (δ 1.5–1.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and methyl groups on the dioxaborolane moiety (δ 1.2–1.3 ppm).

  • ¹³C NMR: Peaks for the carbonyl carbon (δ 155–160 ppm) and boron-bonded carbons (δ 80–85 ppm).

  • IR Spectroscopy: Stretching vibrations for the carbonyl group (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄BClN₂O₄
Molecular Weight378.7 g/mol
CAS Number2882875-88-7
IUPAC Nametert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
SolubilitySoluble in DMSO, THF, DCM

Synthesis and Synthetic Applications

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrrolo[2,3-b]pyridine core:

  • Core Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or SOCl₂ at elevated temperatures.

  • Boronation: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, DMF, 80°C, 12h85
BoronationB₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 100°C78
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt, 6h92

Applications in Organic Synthesis

The compound’s boronate ester enables Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation. For example, coupling with aryl halides yields biaryl derivatives, which are prevalent in pharmaceuticals and materials science. The chlorine atom allows nucleophilic aromatic substitution, enabling diversification at the 5-position.

Biological Activity and Mechanistic Insights

Protease Inhibition

Boronic acids are known to inhibit serine proteases (e.g., proteasome, thrombin) via reversible covalent bond formation with active-site hydroxyl groups. The dioxaborolane moiety in this compound may exhibit similar reactivity, though experimental validation is pending.

Table 3: Hypothetical Biological Targets

TargetInteraction MechanismPotential IC₅₀ (nM)
CDK2ATP-competitive inhibition50–100
EGFRAllosteric modulation100–200
ProteasomeCovalent binding to β5 subunit10–50

Comparison with Structural Analogs

Functional Group Variations

Modifying the substituents on the pyrrolo[2,3-b]pyridine core alters biological and physicochemical properties. For instance:

  • Chloro vs. Fluoro: Fluorination enhances metabolic stability but reduces electrophilicity.

  • Boronates vs. Carboxylic Acids: Boronates improve membrane permeability but may increase toxicity.

Table 4: Analog Comparison

CompoundMolecular WeightKey Feature
tert-Butyl 5-fluoro analog362.6 g/molEnhanced metabolic stability
Methyl carbamate derivative336.5 g/molReduced steric hindrance
Unprotected pyrrolopyridine boronate294.4 g/molHigher reactivity

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